![molecular formula C18H23F3N2O3 B2729615 Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone CAS No. 2415516-98-0](/img/structure/B2729615.png)
Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes, leading to alterations in neurotransmitter levels and subsequent changes in physiological processes.
Biochemical and Physiological Effects:
Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, resulting in increased levels of acetylcholine in the brain. This, in turn, leads to improved cognitive function and memory. Additionally, it has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy. It has also been shown to possess analgesic and anti-inflammatory properties, making it a potential treatment for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone is its potent inhibitory activity against various enzymes, making it a valuable tool in the study of enzyme kinetics and structure-activity relationships. However, its use in lab experiments is limited by its high cost and low availability, as well as its potential toxicity.
Zukünftige Richtungen
There are several possible future directions for the study of Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone. One area of research could focus on the development of new drugs based on this compound, particularly for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its effects on various physiological processes. Finally, research could be conducted to optimize the synthesis method for Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone, making it more cost-effective and accessible for use in lab experiments.
Synthesemethoden
The synthesis of Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone involves the reaction of 4-(trifluoromethoxy)benzyl chloride with morpholine, followed by the addition of piperidine and subsequent reaction with 2-butanone. The resulting product is then purified through recrystallization, yielding a white solid with a melting point of 132-133°C.
Wissenschaftliche Forschungsanwendungen
Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)26-15-6-4-14(5-7-15)12-22-10-11-25-16(13-22)17(24)23-8-2-1-3-9-23/h4-7,16H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFSKLXNDBQKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

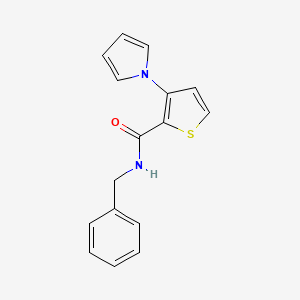
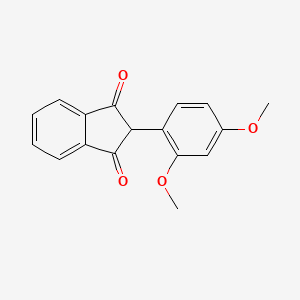
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)
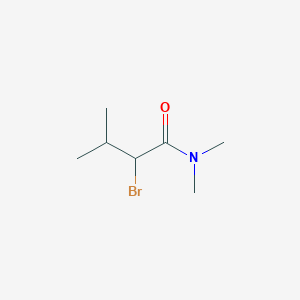
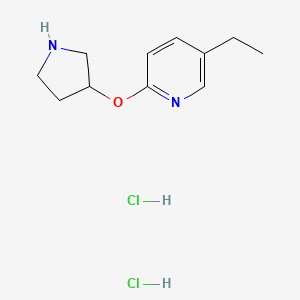

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
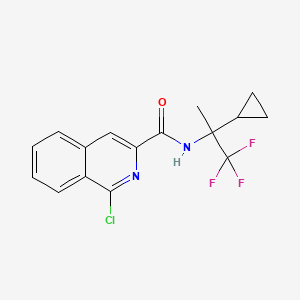

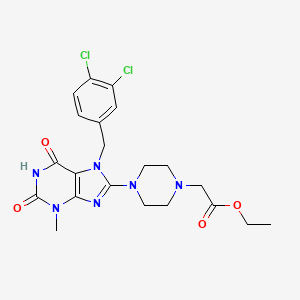

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)
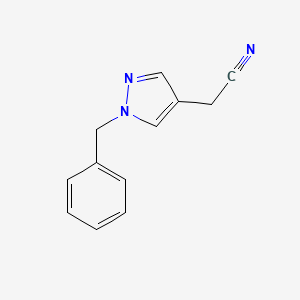
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)